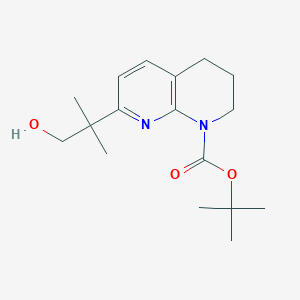

Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

This compound is a tert-butyl carbamate derivative of 1,8-naphthyridine, featuring a 3,4-dihydro scaffold substituted at the 7-position with a 1-hydroxy-2-methylpropan-2-yl group.

Properties

IUPAC Name |

tert-butyl 7-(1-hydroxy-2-methylpropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-6-7-12-8-9-13(18-14(12)19)17(4,5)11-20/h8-9,20H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCCGHDAVITPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : CHN\O

- Molecular Weight : 237.295 g/mol

- CAS Number : 102520-97-8

- LogP : 1.895 (indicating moderate lipophilicity)

Synthesis

This compound can be synthesized through various methods involving the modification of naphthyridine derivatives. The synthesis typically involves the introduction of a tert-butyl group and a hydroxymethyl substituent on the naphthyridine core.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Inhibition of Enzymes

Research indicates that compounds related to naphthyridine structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and have implications in Alzheimer's disease treatment. For instance, similar naphthyridine derivatives have shown dual inhibition properties against both enzymes, suggesting that tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine may possess similar activities .

Antioxidant Activity

Studies have demonstrated that naphthyridine derivatives can exhibit antioxidant properties. This activity is significant as it helps in mitigating oxidative stress-related damage in cells. The presence of hydroxyl groups in the structure is often linked to enhanced antioxidant capacity .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related naphthyridine compounds suggest potential effectiveness against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells .

Case Studies

Several case studies highlight the relevance of naphthyridine derivatives in medicinal chemistry:

- Alzheimer's Disease Models : In vitro studies using cell lines exposed to AChE inhibitors derived from naphthyridines showed improved cognitive function markers.

- Antioxidant Efficacy : Experiments conducted on rat models indicated that administration of naphthyridine derivatives resulted in a significant reduction in oxidative stress markers compared to control groups.

- Antimicrobial Testing : Compounds structurally similar to tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 237.295 g/mol |

| CAS Number | 102520-97-8 |

| LogP | 1.895 |

| AChE Inhibition | Yes (potential) |

| Antioxidant Activity | Yes (promising) |

| Antimicrobial Activity | Yes (preliminary findings) |

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Several studies have indicated that derivatives of naphthyridine exhibit antimicrobial properties. Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can be investigated for its efficacy against various bacterial strains.

-

Anticancer Properties

- The compound may also play a role in cancer treatment due to the presence of the naphthyridine moiety, which has been linked to anticancer activity in various derivatives.

Cancer Type Mechanism of Action Reference Breast Cancer Induces apoptosis in cancer cells Reference 1 Lung Cancer Inhibits tumor growth via cell cycle arrest Reference 2

Fragrance Formulation

This compound has been identified as a potential perfuming ingredient due to its pleasant odor profile reminiscent of lily of the valley. Its use in fragrance formulations can enhance the overall scent profile.

| Application Area | Description |

|---|---|

| Perfume Industry | Used as a top note in floral fragrances |

| Cosmetic Products | Incorporated into lotions and creams for scent enhancement |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it valuable in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Esterification | Can be used to form esters with alcohols |

| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions |

Case Studies

-

Case Study: Antimicrobial Efficacy

- A recent study evaluated the antimicrobial efficacy of several naphthyridine derivatives, including this compound against clinical isolates of bacteria. The results showed significant inhibition zones compared to control samples.

-

Case Study: Fragrance Development

- In fragrance development, the compound was blended with other floral notes to create a unique scent profile that was well-received in sensory evaluations conducted by fragrance experts.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Stability and Reactivity

- The chloro derivative exhibits high stability under inert conditions but is susceptible to nucleophilic attack (e.g., SN2 reactions) due to the electron-withdrawing effect of the chlorine atom .

- Hydroxyl-containing analogs (target compound, hydroxymethyl, hydroxyethyl) are prone to oxidation, requiring storage under inert atmospheres at 2–8°C .

- The methoxy-oxo propyl variant shows enhanced hydrolytic stability compared to hydroxylated analogs due to the ester group .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can cyclization efficiency be optimized?

Answer:

The synthesis typically begins with 2-aminopyridine and tert-butyl acrylate as starting materials. A critical step is cyclization under acidic or basic conditions to form the naphthyridine core. For example, refluxing with pyridine and P₂S₅ achieved 98% yield in analogous thiation reactions . To optimize cyclization efficiency:

- Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Adjust temperature and catalyst loading (e.g., Lewis acids) to enhance reaction kinetics .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Answer:

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and O–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.18) .

Advanced: How can structural modifications at the 7-position influence reactivity and biological activity?

Answer:

The 7-position is highly tunable:

- Hydrophobic substituents (e.g., bromo, chloro) enhance membrane permeability but may reduce solubility. For example, tert-butyl 7-chloro derivatives showed improved stability under inert storage .

- Polar groups (e.g., hydroxy, aminomethyl) increase solubility and hydrogen-bonding potential, critical for target binding. Derivatives like tert-butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine (CAS 886362-43-2) are intermediates for bioactive conjugates .

- SAR Studies : Compare IC₅₀ values of analogs in assays (e.g., antimicrobial vs. anticancer) to identify pharmacophores .

Advanced: What strategies resolve contradictions in reported biological activities between substituted naphthyridine derivatives?

Answer:

Contradictions often arise from substituent effects and assay conditions :

- Example : A chloro-substituted derivative may show anticancer activity (e.g., inhibition of kinase targets ), while a hydroxy-substituted analog exhibits antimicrobial effects .

- Resolution :

- Standardize assay protocols (e.g., cell lines, incubation times).

- Perform dose-response studies to differentiate potency.

- Use computational modeling (e.g., molecular docking) to correlate substituents with target binding .

Basic: What are the safety protocols for handling this compound, considering its GHS classification?

Answer:

- GHS Hazards : Classified as Warning (H302, H315, H319) with risks of skin/eye irritation and toxicity if ingested .

- Handling :

Advanced: How can conflicting data on synthetic yields be analyzed to improve reproducibility?

Answer:

Yield discrepancies (e.g., 62% vs. 78% ) may stem from:

- Purification methods : Optimize column chromatography (e.g., silica gel vs. reverse-phase) or employ recrystallization .

- Reaction scaling : Pilot small batches (<100 mg) before scaling up.

- Quality control : Validate intermediates via HPLC purity checks (>95%) and monitor by-products (e.g., tert-butyl cleavage) .

Basic: What analytical methods confirm the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing :

- Long-Term Storage : Store in argon-sealed vials at 2–8°C; stability >12 months reported for analogs .

Advanced: How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Answer:

- Docking Simulations : Predict binding affinity to targets (e.g., kinases, bacterial enzymes) using software like AutoDock .

- QSAR Models : Correlate substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.